1-Bromo-3-chloro-2-(chloromethyl)benzene
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Overview
Description
1-Bromo-3-chloro-2-(chloromethyl)benzene is an organic compound that belongs to the class of aryl halides. It is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to a benzene ring. The molecular formula of this compound is C7H6BrCl2, and it has a molecular weight of 241.44 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-(chloromethyl)benzene can be synthesized through several methods. One common method involves the electrophilic substitution reaction of 3-chlorophenyltrimethylgermanium with bromine . Another method includes the reaction of 2-chloroaniline with bromine, followed by diazotization and a Sandmeyer reaction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale electrophilic substitution reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Grignard Reactions: It can react with Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Grignard Reactions: Magnesium (Mg) in dry ether or tetrahydrofuran (THF) as solvents.
Major Products Formed
Nucleophilic Substitution: Phenols, amines, or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Grignard Reactions: Secondary or tertiary alcohols.
Scientific Research Applications
1-Bromo-3-chloro-2-(chloromethyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents. The compound’s reactivity and functional groups make it a valuable intermediate in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine and chlorine) on the benzene ring enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack . The chloromethyl group can undergo substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-(chloromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: This compound has bromine and chlorine atoms attached to adjacent carbon atoms on the benzene ring.
1-Bromo-4-chlorobenzene: In this compound, the bromine and chlorine atoms are positioned opposite each other on the benzene ring.
1-Bromo-3-chlorobenzene: This compound has bromine and chlorine atoms attached to the meta positions on the benzene ring.
The uniqueness of this compound lies in the presence of the chloromethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-chloro-2-(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVYAIYLXJCQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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